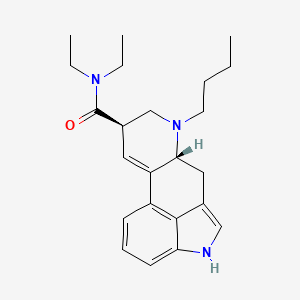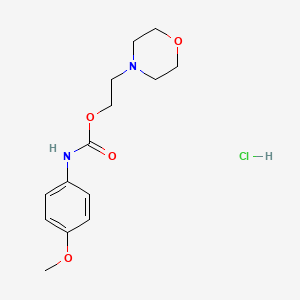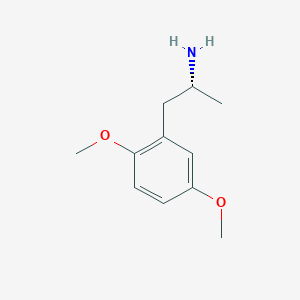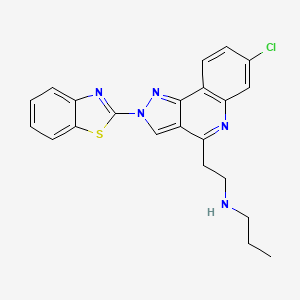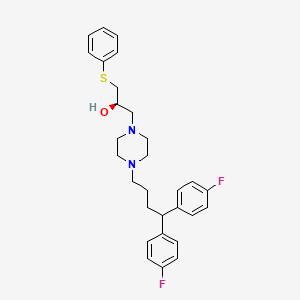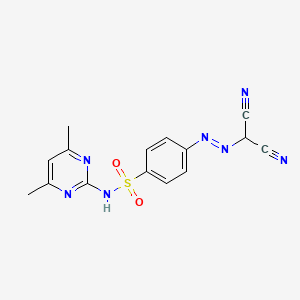
Anilinocadmium dilactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anilinocadmium dilactate is a chemical compound with the molecular formula C12H17CdNO6 It is composed of aniline and cadmium dilactate, forming a racemic mixture
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anilinocadmium dilactate can be synthesized through the reaction of aniline with cadmium lactate under controlled conditions. The reaction typically involves mixing aniline and cadmium lactate in a suitable solvent, followed by heating and stirring to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Anilinocadmium dilactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into simpler cadmium and aniline derivatives.
Substitution: The compound can participate in substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and acids can be employed for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and substituted aniline derivatives.
Reduction: Cadmium metal and aniline.
Substitution: Halogenated aniline compounds and cadmium salts.
Wissenschaftliche Forschungsanwendungen
Anilinocadmium dilactate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of anilinocadmium dilactate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve metal-ligand interactions and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Anilinocadmium dilactate can be compared with other similar compounds, such as:
Anilinocadmium acetate: Similar in structure but with acetate groups instead of lactate.
Anilinocadmium chloride: Contains chloride ions instead of lactate.
Anilinocadmium sulfate: Features sulfate groups in place of lactate.
Uniqueness: this compound is unique due to its specific combination of aniline and cadmium lactate, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
19651-91-3 |
|---|---|
Molekularformel |
C12H17CdNO6 |
Molekulargewicht |
383.68 g/mol |
IUPAC-Name |
aniline;cadmium(2+);2-hydroxypropanoate |
InChI |
InChI=1S/C6H7N.2C3H6O3.Cd/c7-6-4-2-1-3-5-6;2*1-2(4)3(5)6;/h1-5H,7H2;2*2,4H,1H3,(H,5,6);/q;;;+2/p-2 |
InChI-Schlüssel |
PNQRFKRVXIFPRM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC=C(C=C1)N.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


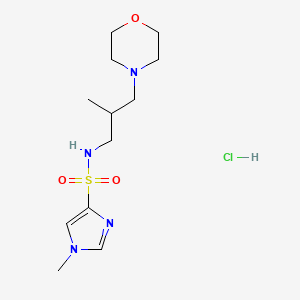

![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
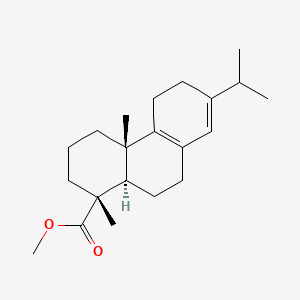

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)

